physicochemical properties of 2-Chloro-1-(3,4-difluorophenyl)ethanol
physicochemical properties of 2-Chloro-1-(3,4-difluorophenyl)ethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(3,4-difluorophenyl)ethanol
Introduction: A Key Chiral Building Block in Modern Pharmaceuticals
2-Chloro-1-(3,4-difluorophenyl)ethanol is a specialized chemical intermediate whose significance is intrinsically linked to the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, its chiral (specifically, the (S)-enantiomer) form serves as a critical synthon in the manufacturing of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3] The presence of a stereocenter, a halogenated phenyl ring, and a reactive chloroethyl side chain makes this molecule a versatile precursor, yet also imparts a unique set of physicochemical properties that are critical to understand for process optimization, formulation development, and analytical characterization.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the known . Where precise experimental data is not publicly available, we will provide theoretically grounded estimations and detail authoritative protocols for their experimental determination, reflecting a field-proven approach to chemical characterization.
Chemical Identity and Structural Features
The molecule's structure dictates its reactivity and physical behavior. The difluorinated benzene ring creates a highly electron-poor aromatic system, while the hydroxyl and chloro groups provide key reactive sites for subsequent synthetic transformations.
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IUPAC Name: 2-Chloro-1-(3,4-difluorophenyl)ethanol
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CAS Numbers:
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Canonical SMILES: C1=CC(=C(C=C1C(CCl)O)F)F
Core Physicochemical Properties
The physical and chemical parameters of a compound are foundational to its handling, reaction kinetics, and purification. The data for 2-Chloro-1-(3,4-difluorophenyl)ethanol is summarized below. It is crucial to note the variance in reported physical state, which may be attributable to the analysis of different enantiomeric purities or residual solvents from synthesis.
| Property | Value / Description | Source / Rationale |
| Appearance | Yellow Solid; Light yellow oily liquid; Clear, almost colorless, viscous liquid. | [4][6][9] |
| Boiling Point | 256.3 °C (at 760 mmHg) | [4][10] |
| Density | 1.37 - 1.4 g/cm³ | [4][10] |
| Melting Point | Not definitively reported. The varied descriptions suggest a low melting point near ambient temperature. | [10][11] |
| LogP (Octanol/Water) | 2.22 (Predicted) | [12] |
| pKa (Acidity) | Estimated ~14-15. The pKa of the hydroxyl proton is expected to be lower (more acidic) than simple aliphatic alcohols (e.g., ethanol, pKa ~16) due to the strong inductive electron-withdrawing effects of the adjacent chlorine atom and the difluorophenyl ring. | Based on chemical principles[13] |
| Solubility | Soluble in organic solvents such as ethyl acetate, dichloromethane, and toluene.[9][14] Expected to have low solubility in water based on its predicted LogP value. | Inferred from synthesis protocols[9][14] |
Anticipated Spectroscopic Profile
While specific spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This theoretical analysis is vital for quality control and reaction monitoring.
¹H NMR Spectroscopy
In a deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show four distinct regions:
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Aromatic Protons (δ 7.0-7.4 ppm): The three protons on the difluorophenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling.
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Methine Proton (-CH(OH)-) (δ ~5.0 ppm): This proton, attached to the carbon bearing the hydroxyl group, will likely appear as a triplet, split by the two adjacent methylene protons.
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Methylene Protons (-CH₂Cl) (δ ~3.7-3.9 ppm): These two protons adjacent to the chlorine atom will appear as a doublet, split by the single methine proton.
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Hydroxyl Proton (-OH) (δ variable): This proton will appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent. In an anhydrous sample, it may show coupling to the methine proton.[15]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display six unique signals for the aromatic carbons (two of which are directly bonded to fluorine, showing large C-F coupling constants) and two signals for the aliphatic carbons.
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Aromatic Carbons (δ 115-150 ppm): Complex signals due to C-F coupling.
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Methine Carbon (-CH(OH)-) (δ ~70-75 ppm): The carbon attached to the oxygen.
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Methylene Carbon (-CH₂Cl) (δ ~45-50 ppm): The carbon attached to the chlorine.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
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O-H Stretch (3200-3600 cm⁻¹): A strong, broad band characteristic of the alcohol hydroxyl group.
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C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity bands.
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C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Medium-intensity bands.
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C=C Stretch (Aromatic) (~1500-1600 cm⁻¹): Multiple sharp bands.
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C-F Stretch (1100-1300 cm⁻¹): Strong, characteristic bands for the aryl-fluoride bonds.
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C-O Stretch (1000-1200 cm⁻¹): A strong band for the secondary alcohol.
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C-Cl Stretch (600-800 cm⁻¹): A medium to strong band.
Experimental Protocol: Determination of Aqueous Solubility via the Shake-Flask Method
The aqueous solubility of a drug intermediate is a critical parameter influencing its environmental fate, bioavailability in case of exposure, and purification processes involving aqueous washes. The OECD Guideline 105 "Water Solubility" shake-flask method is the gold standard for this determination.
Causality Behind Experimental Choices:
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Method: The shake-flask method is chosen because it is a globally recognized standard that directly measures the saturation point of a compound in water at equilibrium, providing highly reliable data.
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Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) in a water bath or incubator is essential for reproducibility.
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Equilibrium Attainment: The protocol requires preliminary testing to determine the time needed to reach equilibrium. Shaking for extended periods (e.g., 24-48 hours) ensures that the dissolution process is complete and the measured concentration represents the true solubility limit.
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Phase Separation: Centrifugation is a critical step to separate undissolved solid from the saturated aqueous solution without affecting the equilibrium. This prevents artificially high readings from suspended microparticles.
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Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is selected for its high sensitivity, specificity, and accuracy in quantifying aromatic compounds like this one. A validated calibration curve is essential for trustworthy results.
Step-by-Step Methodology:
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Preparation: Prepare a stock solution of 2-Chloro-1-(3,4-difluorophenyl)ethanol in a suitable organic solvent (e.g., acetonitrile) for HPLC calibration. Create a series of calibration standards by diluting the stock.
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Sample Preparation: Add an excess amount of the compound to several flasks containing a known volume of deionized water. "Excess" ensures that a saturated solution is formed with visible undissolved solid remaining.
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Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate within a temperature-controlled environment (e.g., 25 ± 1 °C). Agitate the flasks for a predetermined time (e.g., 24 hours).
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Phase Separation: After agitation, allow the flasks to stand in the temperature-controlled environment to let larger particles settle. Then, transfer the contents to centrifuge tubes and centrifuge at high speed until a clear supernatant is obtained.
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Sampling: Carefully extract a known volume of the clear aqueous supernatant. Be cautious not to disturb the solid pellet.
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Quantification: Dilute the aqueous sample if necessary and analyze it using a validated HPLC-UV method against the prepared calibration curve.
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Calculation: Determine the concentration of the compound in the aqueous sample from the calibration curve. The result, typically expressed in mg/L or µg/mL, is the water solubility at the specified temperature. Run at least three replicate experiments to ensure precision.
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Safety and Handling
As a halogenated organic compound used in API synthesis, 2-Chloro-1-(3,4-difluorophenyl)ethanol requires careful handling. The following information is synthesized from available Safety Data Sheets (SDS).[12][16]
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Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[12][16]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:
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Handling Precautions: Avoid direct contact with the substance. Prevent inhalation of dust, fumes, or vapors. After handling, wash hands and any exposed skin thoroughly.[16][17]
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Storage: Store in a cool, well-ventilated area in a tightly closed container. Some suppliers recommend storing under an inert atmosphere (e.g., Argon) to prevent degradation.[16]
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Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media. Combustion may produce toxic fumes, including carbon oxides, hydrogen chloride (HCl), and hydrogen fluoride (HF).[16]
Conclusion: A Profile for the Process Scientist
2-Chloro-1-(3,4-difluorophenyl)ethanol is more than a mere intermediate; it is an enabling molecule for the synthesis of life-saving medicines. Its physicochemical properties—from its boiling point and density, which inform distillation and purification conditions, to its solubility, which dictates solvent choice and extraction efficiency—are paramount to developing a robust, scalable, and safe manufacturing process. While some experimental data remains to be published, the established principles of physical organic chemistry and standardized analytical protocols provide a solid framework for any scientist or researcher to fully characterize this vital compound.
References
- Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815.
- Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815.
- (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS 1006376-60-8. Home Sunshine Pharma.
- Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol.
- 2-Chloro-1-(3,4-difluorophenyl)ethanol | CAS No: 51336-97-1. Aquigen Bio Sciences.
- 2-chloro-1-(3,4-difluorophenyl)
- (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis. Chemicalbook.
- CAS 1006376-60-8 (1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.
- (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. CymitQuimica.
- 2-Chloro-1-(3,4-difluorophenyl)ethanol. MySkinRecipes.
- (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol. ChemicalBook.
- Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.
- 2-chloro-1-(3,4-difluorophenyl)ethanol. ChemicalBook.
- Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.
- (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Fluorochem.
- (1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Chemsrc.com.
- NMR spectra of 2-Chloroethanol. YouTube.
- Equilibrium pKa Table (DMSO Solvent and Reference).
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